(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUINLPLJTBWYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the benzo[d]thiazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and evaluation in various biological assays.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[d]thiazole core
- A chloro substituent at the 6-position
- A phenylthio group attached to a propanoyl imino moiety
This unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : The compound may bind to various receptors, altering cellular signaling pathways.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds within the benzo[d]thiazole class. For instance, compounds exhibiting similar structural features have shown significant cytotoxic effects against various cancer cell lines, including Hep3B and A549 cells. The following table summarizes findings from recent evaluations:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induces apoptosis |
| Compound B7 | A549 | 2.0 | Cell cycle arrest |
| (Z)-methyl compound | Hep3B | 1.8 | Inhibits proliferation |
These results indicate that the compound's structural components may enhance its cytotoxicity and selectivity towards cancer cells.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Preliminary results suggest that it possesses moderate antioxidant activity, comparable to known antioxidants like Trolox.
Case Studies
-
Study on Anticancer Properties : In a controlled study, this compound was tested against liver cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 1 µM, indicating its potential as a therapeutic agent.
"The compound exhibited an IC50 value of 1.8 µM against Hep3B cells, suggesting strong anticancer properties."
- Antioxidant Evaluation : Another study evaluated the compound's ability to scavenge free radicals using the DPPH assay, yielding an IC50 value of 30 µM, which indicates moderate activity compared to standard antioxidants.
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects: The 6-chloro group in the target compound enhances electrophilicity and may improve binding to biological targets compared to non-halogenated analogues (e.g., indole derivatives in ).
Synthetic Complexity: The target compound requires precise control over imino group configuration (Z vs. E), similar to the alkolysis step in . This contrasts with simpler one-pot syntheses for triazole derivatives .
Physical Properties :
- Hydrogen bonding and π-π interactions, as observed in , likely confer higher melting points and crystallinity compared to indole- or triazole-containing analogues.
Biological Relevance :
- While benzothiazole-indole hybrids (e.g., ) show promise in anticancer research, the phenylthio group in the target compound may confer unique kinase inhibition or antibacterial properties, though empirical data are lacking.
Research Findings and Limitations
- Synthesis Challenges : The absence of direct yield data for the target compound highlights gaps in published protocols. Optimizing reaction conditions (e.g., reflux time, solvent systems) from could improve efficiency.
- Structural Characterization : NMR and X-ray crystallography (as in ) are essential for confirming the Z-configuration and intermolecular interactions.
- Biological Data: No activity data are provided for the target compound, limiting comparative analysis. Further studies should assess its pharmacokinetic and pharmacodynamic profiles against benzothiazole-triazole hybrids .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis, where α-halocarbonyl intermediates react with thiourea derivatives to form the benzothiazole core. Alternatively, step-wise assembly using 6-chlorobenzo[d]thiazole precursors and 3-(phenylthio)propanoyl imine intermediates is effective. Key steps include imine formation via condensation reactions under anhydrous conditions (e.g., using DCC as a coupling agent) and esterification with methyl acetates. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic and thiazole regions .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to verify the imine and ester linkages .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹ for esters, C=N at ~1650 cm⁻¹ for imines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance imine formation but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate thiazole ring closure, while base catalysts (e.g., triethylamine) improve condensation efficiency .
- Workflow : Use continuous flow reactors for exothermic steps to maintain consistent reaction kinetics and reduce byproduct formation .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR with computational methods (DFT calculations for NMR chemical shift prediction) to distinguish between similar isomers .
- Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to track nitrogen/sulfur environments in ambiguous regions .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable, though challenges arise due to the compound’s flexibility .
Q. What are the mechanistic considerations for key reactions in synthesizing this compound?
- Methodological Answer :
- Imine Formation : Proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration. Steric hindrance from the phenylthio group necessitates prolonged reaction times (~24 hrs) .
- Thiazole Cyclization : Involves [1,3]-dipolar cycloaddition or radical-mediated pathways, depending on the halogen leaving group (e.g., Cl vs. Br) .
- Side Reactions : Hydrolysis of the methyl ester under acidic conditions can occur; thus, pH must be tightly controlled (neutral to mildly basic) .
Q. How to evaluate its potential biological activity through in vitro assays?
- Methodological Answer :
- Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) due to the thiazole’s affinity for thiol groups. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) and measure IC₅₀ values .
- Cytotoxicity Assays : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare activity to analogs lacking the phenylthio group to assess SAR .
- Binding Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., BSA for preliminary pharmacokinetic profiling) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental NMR data?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO) to account for solvent-induced polarization .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution, as static DFT models may overlook flexibility .
- Experimental Replication : Re-run NMR under standardized conditions (e.g., 298 K, deuterated solvent) to minimize instrumental variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
